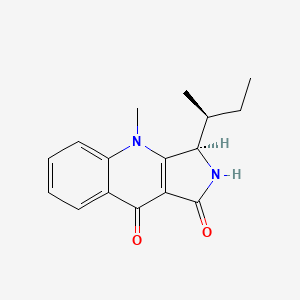

Quinolactacin A1

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQAMWKNPOTDV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Activity of Quinolactacin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a member of the quinolone-γ-lactam hybrid family of natural products, has garnered interest for its notable biological activities. First discovered from the fermentation broth of Penicillium sp. EPF-6, this fungal metabolite exhibits inhibitory effects on both tumor necrosis factor-alpha (TNF-α) production and acetylcholinesterase, suggesting its potential as a lead compound in the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological functions.

Introduction

Fungi of the Penicillium genus are a rich source of structurally diverse and biologically active secondary metabolites. In 2000, a novel class of quinolone compounds, designated quinolactacins, was isolated from the cultured broth of Penicillium sp. EPF-6, a fungus identified from the larvae of the mulberry pyralid, Margaronia pyloalis Welker.[1] Among these, Quinolactacin A, and its stereoisomer this compound, have been the subject of further investigation. This compound possesses a unique quinolone skeleton fused with a γ-lactam ring.[2] Subsequent studies have also identified Penicillium citrinum as a producer of quinolactacins.[3] The inhibitory activity of these compounds against key biological targets underscores their potential for therapeutic applications.

Physicochemical and Spectroscopic Characterization

The structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [2] |

| Molecular Weight | 270.33 g/mol | Calculated |

| ¹³C NMR (DMSO-d₆, 30°C) | See Table 2 | [4] |

| Mass Spectrometry | FAB-MS and HR-MS have been used for structural determination. | [2] |

Table 2: ¹³C NMR Spectral Data of Quinolactacin A in DMSO-d₆ (Partial Data from Biosynthetic Studies) [4]

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 168.3 |

| 3 | 58.9 |

| 4-N-Me | 36.0 |

| 5 | 117.0 |

| 6 | 132.4 |

| Note: This table presents partial data available from published biosynthetic studies. A complete spectral assignment for this compound is not fully detailed in the reviewed literature. |

Production and Isolation

The production of this compound is achieved through the fermentation of Penicillium sp. EPF-6, followed by a multi-step extraction and purification process.

Fermentation Protocol

A detailed, optimized protocol for the large-scale production of this compound is not publicly available. However, based on biosynthetic studies, the following protocol can be outlined[4]:

-

Inoculum Preparation: A seed culture of Penicillium sp. EPF-6 is prepared by inoculating a liquid medium (e.g., 1.0% glucose, 2.0% potato starch, 0.5% polypeptone, 0.5% yeast extract, 0.4% CaCO₃, pH 7.0) and incubating for 4 days at 28°C on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture is then used to inoculate a solid production medium (SC-1 solid medium).

-

Incubation: The production culture is incubated under stationary conditions for an extended period, typically around 17 days, at 28°C to allow for the accumulation of secondary metabolites, including this compound.

Isolation and Purification Protocol

The following is a general protocol for the isolation and purification of quinolactacins from the culture medium, based on described methods[1]:

-

Solvent Extraction: The fermented culture medium is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) to fractionate the extract based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., an acetonitrile-water gradient).

-

Biosynthesis of this compound

The biosynthesis of the quinolactacin core involves a fascinating pathway utilizing non-ribosomal peptide synthetases (NRPSs).[4][5]

References

- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Unveiling of Quinolactacin A1: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

Quinolactacin A1, a fungal metabolite originally isolated from Penicillium citrinum, has garnered interest within the scientific community for its potential biological activities, including acetylcholinesterase inhibition. The elucidation of its complex heterocyclic structure serves as a prime example of the synergistic power of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and methodologies pivotal to the structural determination of this compound.

Structural Framework and Spectroscopic Highlights

This compound possesses a unique quinolone skeleton fused with a γ-lactam ring. The precise determination of its chemical architecture, including stereochemistry, relies heavily on the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts for the protons and carbons of this compound. These values are critical for confirming the core structure and the nature and position of its substituents.

Table 1: ¹³C NMR Spectroscopic Data for Quinolactacin A [1][2]

| Carbon No. | Chemical Shift (δ) ppm |

| 2 | 162.3 |

| 3a | 67.9 |

| 4a | 141.2 |

| 5 | 121.8 |

| 6 | 129.5 |

| 7 | 123.4 |

| 8 | 131.0 |

| 8a | 126.1 |

| 9 | 175.2 |

| 9a | 106.8 |

| 1' | 34.2 |

| 1'Me | 29.7 |

| 2' | 170.8 |

| 3' | 30.2 |

| 3'Me | 11.7 |

| N-Me | 34.9 |

Note: Data for Quinolactacin A is presented here as a foundational reference. Specific data for the A1 isomer should be consulted from primary literature for precise assignments.

A complete ¹H NMR data table with chemical shifts and coupling constants for this compound is essential for full structural confirmation and should be obtained from the primary literature.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is paramount for accurate structure elucidation. The following outlines a general experimental protocol for the NMR analysis of a natural product like this compound.

Sample Preparation:

-

Dissolution: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL). The choice of solvent is crucial to ensure good solubility and to avoid signal overlap with the analyte.

-

Filtration: The resulting solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Referencing: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and signal dispersion.

-

¹H NMR: Standard one-dimensional proton spectra are acquired to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

-

¹³C NMR: One-dimensional carbon spectra, typically proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

References

The Fungal Blueprint for Quinolactacin A1: An In-depth Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacins, a family of fungal alkaloids, have garnered significant interest within the scientific community due to their unique quinolone-γ-lactam hybrid structure and promising biological activities, including acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the biosynthetic pathway of Quinolactacin A1, primarily elucidated through the study of its epimer, Quinolactacin A2, in fungi such as Penicillium citrinum. This document details the genetic and enzymatic machinery, precursor molecules, and proposed biochemical transformations. It also outlines the key experimental methodologies employed in the pathway's discovery and characterization, and presents available quantitative data. Furthermore, this guide includes visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding of the intricate processes involved in the synthesis of this potential pharmacophore.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to that of its diastereomer, Quinolactacin A2, with the latter being the primary product of the identified biosynthetic gene cluster (qul) in Penicillium citrinum ATCC 9849. This compound is believed to be formed through the epimerization of Quinolactacin A2 under certain conditions[1]. The core structure of these molecules is a quinolone-γ-lactam hybrid, assembled from two primary precursor molecules: L-tryptophan and L-isoleucine[1].

The biosynthetic process is initiated by the conversion of L-tryptophan to L-kynurenine. This is followed by a series of enzymatic modifications, including methylation and oxidative decarboxylation, to generate an unusual β-keto acid, N-methyl-2-aminobenzoylacetate. This intermediate is then condensed with L-isoleucine by a pair of non-ribosomal peptide synthetases (NRPSs), followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam scaffold[1][2].

Key Genes and Enzymes

The qul gene cluster in Penicillium citrinum harbors the essential genes encoding the enzymatic machinery for quinolactacin biosynthesis. The functions of the key characterized genes are summarized in the table below.

| Gene | Enzyme | Proposed Function | Reference |

| qulI | Indoleamine-2,3-dioxygenase (IDO) | Catalyzes the conversion of L-tryptophan to N-formyl-L-kynurenine, a precursor to L-kynurenine. | [1] |

| qulM | Methyltransferase | Responsible for the N-methylation of L-kynurenine. | [1] |

| qulF | FMN-dependent Dehydrogenase | Involved in the oxidative decarboxylation of an intermediate derived from N-methyl-kynurenine. | [1] |

| qulA | NRPS (single-module) | One of two NRPSs that activate and condense the β-keto acid (N-methyl-2-aminobenzoylacetate) and L-isoleucine. | [1][2] |

| qulB | NRPS (single-module) | The second of two NRPSs involved in the condensation of the precursor molecules and subsequent Dieckmann condensation to form the quinolone-γ-lactam core. | [1][2] |

| qulP | Monocarboxylate Permease | A putative transporter protein, though its deletion did not significantly affect quinolactacin production in the studied strain. | [1] |

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for Quinolactacin A2, the direct precursor to this compound.

Experimental Protocols

The elucidation of the quinolactacin biosynthetic pathway has relied on a combination of genetic and biochemical experiments. The following sections provide an overview of the key methodologies.

Gene Knockout Analysis

Gene function is primarily investigated through targeted gene deletion using a split-marker recombination approach. This technique involves replacing the gene of interest with a selectable marker, such as a hygromycin resistance cassette.

General Protocol for Split-Marker Gene Knockout:

-

Construct Preparation:

-

Amplify the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the target gene from the genomic DNA of P. citrinum.

-

Amplify two overlapping fragments of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph). The primers for the internal ends of the marker fragments should have overhangs complementary to the flanking regions of the target gene.

-

Fuse the 5' flank with one part of the marker and the 3' flank with the other part of the marker using fusion PCR. This creates two DNA cassettes that, when recombined in vivo, will replace the target gene with the full, functional marker.

-

-

Protoplast Formation:

-

Grow P. citrinum mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) in an osmotic stabilizer (e.g., sorbitol or KCl) to generate protoplasts.

-

Filter and wash the protoplasts to remove mycelial debris and enzymes.

-

-

Transformation:

-

Mix the prepared protoplasts with the two split-marker DNA cassettes.

-

Add a solution of polyethylene glycol (PEG) to induce DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

-

Verification of Transformants:

-

Isolate genomic DNA from the resulting resistant colonies.

-

Confirm the correct integration of the marker and deletion of the target gene via PCR using primers specific to the flanking regions and the marker gene.

-

In Vitro Enzymatic Assays

To confirm the specific function of the enzymes in the pathway, in vitro assays are performed with purified recombinant proteins.

General Protocol for In Vitro Enzymatic Assays:

-

Heterologous Expression and Purification:

-

Clone the coding sequence of the target enzyme (e.g., qulM, qulF) into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).

-

Transform the expression vector into a suitable host, such as E. coli BL21(DE3).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the purified enzyme, its substrate(s), and any necessary cofactors in an appropriate buffer.

-

QulM (Methyltransferase): L-kynurenine as the substrate and S-adenosyl methionine (SAM) as the methyl donor.

-

QulF (Dehydrogenase): The product of the QulM reaction and FMN as a cofactor.

-

QulA/QulB (NRPSs): N-methyl-2-aminobenzoylacetate, L-isoleucine, ATP, and MgCl2.

-

-

Incubate the reaction at an optimal temperature for a defined period.

-

-

Product Analysis:

-

Quench the reaction (e.g., with methanol or ethyl acetate).

-

Analyze the reaction mixture for the presence of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the functional characterization of a gene in the quinolactacin biosynthetic pathway.

Quantitative Data

Quantitative analysis of quinolactacin production in wild-type and mutant strains of P. citrinum provides crucial evidence for gene function.

Effects of Gene Knockout on Quinolactacin A2 Production

The following table summarizes the qualitative and semi-quantitative effects of gene deletions on the production of Quinolactacin A2, the direct precursor of this compound.

| Mutant Strain | Effect on Quinolactacin A2 Production | Reference |

| ΔqulA | Production abolished | [1] |

| ΔqulB | Production abolished | [1] |

| ΔqulM | Production abolished | [1] |

| ΔqulF | Production abolished | [1] |

| ΔqulI | Production reduced to ~5% of wild-type | [1] |

| ΔqulP | No significant influence | [1] |

Isotope Labeling Studies

Feeding experiments with 13C-labeled precursors have been instrumental in identifying the building blocks of the quinolactacin scaffold.

| Labeled Precursor Fed | 13C Enrichment Observed in Quinolactacin A | Conclusion | Reference |

| DL-[1-13C]-isoleucine | High enrichment at specific carbon atoms in the γ-lactam ring portion. | Confirms L-isoleucine as a direct precursor for the γ-lactam ring. | |

| L-[methyl-13C]-methionine | High enrichment of the N-methyl group. | Indicates that the N-methyl group is derived from the S-adenosyl methionine (SAM) pool. | |

| Sodium [1-13C]-anthranilate | Low and scrambled enrichment. | Suggests that anthranilic acid is not directly incorporated but is part of the L-tryptophan biosynthesis. |

Regulation of Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is complex, often involving pathway-specific transcription factors and global regulators that respond to environmental cues. While a specific regulator for the qul cluster has not yet been definitively identified, general regulatory mechanisms in Penicillium likely play a role.

-

Pathway-Specific Transcription Factors: Many biosynthetic gene clusters in fungi contain a gene encoding a transcription factor that specifically controls the expression of the other genes in the cluster. The qul cluster, as described in the literature, does not have an obvious dedicated transcription factor, suggesting it may be under the control of a more global regulatory network.

-

Global Regulators: Fungal secondary metabolism is often controlled by global regulatory proteins such as LaeA, a methyltransferase that influences chromatin structure, and the Velvet complex (VeA, VelB, LaeA), which integrates light signals with secondary metabolism and development. It is plausible that these or similar regulatory networks govern the expression of the qul gene cluster in response to developmental stages or environmental conditions.

Proposed Regulatory Network Diagram

The following diagram depicts a hypothetical regulatory network for the quinolactacin biosynthetic gene cluster, based on known global regulatory mechanisms in fungi.

Conclusion and Future Perspectives

The elucidation of the Quinolactacin A2 biosynthetic pathway in Penicillium citrinum provides a solid foundation for understanding the formation of this compound. The identification of the qul gene cluster and the characterization of its key enzymes have revealed a unique combination of enzymatic reactions, including the formation of an unusual β-keto acid precursor and its subsequent condensation via a non-ribosomal peptide synthetase system.

For researchers and drug development professionals, this knowledge opens up several avenues for further exploration. The heterologous expression of the qul gene cluster in a more genetically tractable host could facilitate higher yields and the production of novel analogs through pathway engineering. A deeper understanding of the regulatory networks controlling quinolactacin biosynthesis could lead to strategies for overproduction in the native host. Furthermore, the detailed characterization of the individual enzymes, particularly the NRPSs QulA and QulB, could provide valuable insights into their substrate specificity and catalytic mechanisms, paving the way for chemoenzymatic synthesis of new quinolone-γ-lactam compounds with potentially enhanced therapeutic properties. Further research is needed to isolate and characterize the specific transcription factors that directly regulate the qul cluster and to fully understand the conditions under which the epimerization of Quinolactacin A2 to A1 occurs.

References

Quinolactacin A1: A Technical Whitepaper on a Novel Quinolone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a naturally occurring compound belonging to the quinolone class of antibiotics. First isolated from Penicillium citrinum, it is part of the broader family of quinolactacins, which are fungal alkaloids characterized by a unique quinolone-γ-lactam hybrid structure.[1][2][3][4] The emergence of widespread antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. This compound, with its distinct chemical scaffold, represents a promising starting point for the exploration of new therapeutic agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, potential antibacterial efficacy, and the experimental methodologies used for its study.

Chemical Structure and Properties

Quinolactacins are distinguished by a quinolone skeleton fused with a γ-lactam ring. This hybrid structure is of significant interest to medicinal chemists due to its potential for novel biological activities. While detailed physicochemical properties of this compound are not extensively documented in publicly available literature, its core structure suggests potential for chemical modification to optimize its pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action: Inhibition of Type IIA Topoisomerases

As a member of the quinolone family, this compound is presumed to exert its antibacterial effect by targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication.

-

Topoisomerase IV (ParC and ParE subunits): Primarily responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for their segregation into daughter cells.

The proposed mechanism involves the stabilization of the covalent complex formed between the topoisomerase and cleaved DNA. By binding to this complex, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This chromosomal fragmentation triggers the SOS response and ultimately leads to bacterial cell death.

Caption: Mechanism of action for quinolone antibiotics.

Antibacterial Spectrum and Efficacy

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While this compound has been identified as an antibacterial agent, specific quantitative data on its MIC values against a broad range of bacterial pathogens are not extensively available in the current literature. Further research is required to fully characterize its spectrum of activity.

For context, the following table provides a template for how such data would be presented and includes MIC values for Ciprofloxacin, a widely used fluoroquinolone, against common reference strains.

| Bacterial Strain | Gram Type | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | 0.004 - 0.015 | Data Not Available |

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 0.25 - 1.0 | Data Not Available |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | 0.12 - 0.5 | Data Not Available |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | 0.5 - 2.0 | Data Not Available |

Experimental Protocols

Synthesis of Quinolactacin Derivatives

The synthesis of the quinolactacin core often involves multi-step chemical reactions. One established approach for a related compound, Quinolactacin-H, utilizes an asymmetric Pictet-Spengler reaction as a key step to construct the chiral β-carboline intermediate, which is then further elaborated to form the final quinolone-lactam structure.[7]

General Synthetic Strategy:

-

Preparation of Key Intermediates: Synthesis of a suitable tryptamine derivative and an aldehyde or keto-acid.

-

Asymmetric Pictet-Spengler Reaction: Cyclization of the intermediates using a chiral auxiliary or catalyst to form the core β-carboline ring system with high enantioselectivity.

-

Oxidation and Ring Formation: Subsequent oxidation and cyclization steps to construct the quinolone and γ-lactam rings.

-

Purification: Purification of the final product using chromatographic techniques such as column chromatography and HPLC.

Isolation and Purification from Penicillium sp.

The original isolation of quinolactacins was performed from the fermented broth of Penicillium species.[2][4]

Protocol Outline:

-

Fermentation: Culturing of the Penicillium strain in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Separation of the mycelium from the culture broth by filtration. The broth is then extracted with an organic solvent (e.g., ethyl acetate).

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate the pure this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][9][10][11]

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Control wells (growth control without antibiotic and sterility control without bacteria) are included to ensure the validity of the test.

Caption: Experimental workflow for MIC determination.

DNA Gyrase/Topoisomerase IV Inhibition Assay

Enzymatic assays are crucial to confirm the mechanism of action. These assays typically measure the effect of the inhibitor on the enzyme's ability to alter DNA topology.[12][13]

DNA Gyrase Supercoiling Assay:

-

Reaction Mixture: A reaction is set up containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and an appropriate buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reaction is incubated to allow for the supercoiling reaction to occur.

-

Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of supercoiled product.

Topoisomerase IV Decatenation Assay:

-

Reaction Mixture: A reaction is set up containing purified topoisomerase IV, catenated kinetoplast DNA (kDNA) as the substrate, ATP, and buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added.

-

Incubation: The mixture is incubated to allow the enzyme to decatenate the kDNA into minicircles.

-

Analysis: The products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is measured by the reduction in decatenated products.

Bacterial Signaling and Resistance

Quinolone Resistance Mechanisms

Bacteria can develop resistance to quinolones through several mechanisms:

-

Target-Mediated Resistance: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the enzyme's structure, reducing its binding affinity for the quinolone.

-

Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the topoisomerases from quinolones) or genes encoding antibiotic-modifying enzymes.

-

Reduced Accumulation: Decreased influx of the drug due to modifications in porin channels (in Gram-negative bacteria) or increased efflux of the drug via overexpressed efflux pumps.

Caption: Major mechanisms of bacterial resistance to quinolones.

Interaction with Bacterial Signaling Pathways

Bacterial communication systems, such as quorum sensing (QS), regulate virulence and biofilm formation.[14][15] Some natural products can interfere with these signaling pathways, offering an alternative anti-virulence strategy.[16][17] A related natural product, Quinolactacin-H, has demonstrated the ability to inhibit and disperse biofilms of Pseudomonas aeruginosa, a pathogen in which biofilm formation is heavily regulated by QS.[7] This suggests that quinolactacins, potentially including this compound, may have roles as anti-virulence agents by disrupting bacterial communication. However, direct experimental evidence for this compound's activity on QS systems is currently lacking and represents an important area for future investigation.

Conclusion and Future Perspectives

This compound is a novel, naturally derived member of the quinolone antibiotic family with a unique chemical structure. Its presumed mechanism of action via inhibition of bacterial type IIA topoisomerases places it within a well-validated class of antibacterial agents. However, this whitepaper highlights a significant gap in the publicly available data regarding its specific antibacterial spectrum (MIC values) and its direct interactions with bacterial signaling pathways.

Future research should focus on:

-

Comprehensive Antimicrobial Profiling: Determining the MIC values of this compound against a wide panel of clinically relevant and drug-resistant bacterial strains.

-

Enzymatic Inhibition Studies: Quantifying the inhibitory activity (IC50 values) of this compound against purified DNA gyrase and topoisomerase IV from various bacterial species.

-

Investigation of Anti-Virulence Properties: Assessing the ability of this compound to inhibit biofilm formation and interfere with quorum sensing systems.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

Addressing these research areas will be crucial in determining the true potential of this compound as a lead compound in the development of the next generation of quinolone antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. Login | Universität Tübingen [uni-tuebingen.de]

- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 14. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective [frontiersin.org]

- 16. frontiersin.org [frontiersin.org]

- 17. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Penicillium citrinum: A Prolific Source of Quinolactacin A1 and A2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Penicillium citrinum as a microbial factory for the production of Quinolactacin A1 and A2, two promising bioactive alkaloids. This document details the biosynthesis, isolation, characterization, and biological activities of these compounds, offering valuable protocols and data for researchers in natural product chemistry, mycology, and pharmacology.

Introduction to Quinolactacins

Quinolactacins are a class of fungal alkaloids characterized by a novel quinolone skeleton fused with a γ-lactam ring. First isolated from a Penicillium species, these compounds have garnered significant interest due to their diverse biological activities.[1] Notably, Quinolactacin A has demonstrated inhibitory activity against tumor necrosis factor (TNF) production, suggesting its potential as an anti-inflammatory agent.[2] Furthermore, Quinolactacins A1 and A2, produced by Penicillium citrinum, have been identified as novel inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[3]

Penicillium citrinum, a widely distributed filamentous fungus, is a known producer of a variety of secondary metabolites.[4] Its ability to synthesize Quinolactacins A1 and A2 positions it as a valuable resource for the discovery and development of new therapeutic agents.

Biosynthesis of Quinolactacin A2 in Penicillium citrinum

The biosynthetic pathway of Quinolactacin A2 in Penicillium citrinum has been elucidated, revealing a fascinating interplay of enzymes that construct the characteristic quinolone-γ-lactam hybrid structure. The pathway begins with the primary metabolite L-tryptophan and involves a series of enzymatic modifications.

A key intermediate in this pathway is L-kynurenine, which undergoes methylation, oxidative decarboxylation, and amide hydrolysis to form an unstable β-keto acid precursor, N-methyl-2-aminobenzoylacetate. Two single-module non-ribosomal peptide synthetases (NRPSs) then incorporate this β-keto acid and L-isoleucine. The final quinolone-γ-lactam structure is formed through a Dieckmann condensation reaction.

Below is a diagram illustrating the key steps in the biosynthetic pathway of Quinolactacin A2.

Caption: Biosynthetic pathway of Quinolactacin A2.

Production and Isolation of Quinolactacins A1 and A2

Cultivation of Penicillium citrinum

While a specific protocol optimized for this compound and A2 production is not yet established, existing methods for cultivating Penicillium citrinum for other secondary metabolites can be adapted. A promising starting point is the use of a semisynthetic medium.

Table 1: Suggested Culture Medium for Penicillium citrinum

| Component | Concentration |

| Sucrose | 4% (w/v) |

| Yeast Extract | 2% (w/v) |

| Sterile Water | To volume |

Note: This medium has been successfully used for the production of citrinin by P. citrinum and may serve as a good baseline for optimizing quinolactacin production.[5][6][7]

Experimental Protocol: Cultivation of Penicillium citrinum

-

Inoculum Preparation:

-

Grow Penicillium citrinum on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile water with 0.01% Tween 80 to the plate and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

-

-

Fermentation:

-

Inoculate a 250 mL Erlenmeyer flask containing 100 mL of the sterile culture medium with 1 mL of the spore suspension.

-

Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 10-14 days.

-

Monitor the production of Quinolactacins A1 and A2 periodically by extracting a small aliquot of the culture broth and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification

The isolation and purification of Quinolactacins A1 and A2 from the culture broth can be achieved through a series of extraction and chromatographic steps.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

After the fermentation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10).

-

Collect fractions and monitor them by TLC for the presence of Quinolactacins A1 and A2.

-

Pool the fractions containing the desired compounds and evaporate the solvent.

-

For final purification, perform preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

The following diagram outlines the general workflow for the isolation and purification of Quinolactacins A1 and A2.

Caption: General workflow for isolation of Quinolactacins.

Structural Characterization

The structures of this compound and A2 are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Physicochemical Properties of Quinolactacins A, B, and C

| Compound | Molecular Formula |

| Quinolactacin A | C₁₆H₁₈N₂O₂ |

| Quinolactacin B | C₁₅H₁₆N₂O₂ |

| Quinolactacin C | C₁₆H₁₈N₂O₃ |

Source:[1]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecules.

Table 3: ¹³C NMR Data for Quinolactacin A (in CDCl₃)

| Carbon Position | Chemical Shift (δ) ppm |

| 2 | 162.8 |

| 3 | 119.2 |

| 4 | 176.8 |

| 4a | 121.2 |

| 5 | 129.8 |

| 6 | 123.2 |

| 7 | 131.0 |

| 8 | 115.1 |

| 8a | 140.2 |

| 9 | 65.2 |

| 9a | 44.8 |

| 1' | 171.8 |

| 2' | 34.5 |

| 3' | 26.8 |

| 4' | 11.5 |

| 5' | 15.6 |

| N-CH₃ | 34.8 |

Source: Adapted from[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified quinolactacin in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete structure.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the purified quinolactacin in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to further confirm the structure.

Biological Activities

Acetylcholinesterase Inhibition

Quinolactacins A1 and A2 have been shown to inhibit acetylcholinesterase, a key enzyme in the cholinergic nervous system.

Table 4: Acetylcholinesterase Inhibitory Activity of Quinolactacin Derivatives

| Compound | IC₅₀ (µM) |

| Quinolactone A | 27.6 |

| Quinolactacin A2 | 19.4 |

Source:[9]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

Test compounds (Quinolactacins A1 and A2)

-

Positive control (e.g., Galantamine)

-

-

Procedure:

-

In a 96-well microplate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

-

Add 25 µL of various concentrations of the test compounds or the positive control.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.

-

Measure the absorbance at 405 nm every minute for 5-10 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

TNF-α Production Inhibition

Quinolactacin A has been reported to inhibit the production of TNF-α, a pro-inflammatory cytokine.

Experimental Protocol: TNF-α Inhibition Assay

-

Cell Culture:

-

Culture murine macrophages (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Quinolactacin A for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value.

-

The following diagram illustrates the general principle of the TNF-α signaling pathway and the potential point of inhibition by Quinolactacin A.

References

- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivites of Penicillium citrinum isolated from a medicinal plant Swertia chirayita - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium-scale production of citrinin by Penicillium citrinum in a semisynthetic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of citrinin by Penicillium citrinum in different liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Acetylcholinesterase Inhibitory Activity of Quinolactacins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins, a class of quinolone alkaloids primarily isolated from the fungus Penicillium citrinum, have garnered significant interest within the scientific community for their potential as acetylcholinesterase (AChE) inhibitors.[1][2][3] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This technical guide provides an in-depth overview of the acetylcholinesterase inhibitory activity of various quinolactacins, detailing their quantitative inhibitory data, the experimental protocols used for their assessment, and the underlying molecular interactions.

Data Presentation: Acetylcholinesterase Inhibitory Activity of Quinolactacins

The inhibitory potency of different quinolactacin derivatives against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for various quinolactacins.

| Compound | IC50 (µM) | Source Organism | Reference |

| Quinolactacin A1 | Not explicitly quantified in the provided search results | Penicillium citrinum | [2][3] |

| Quinolactacin A2 | 19.4 | Penicillium citrinum YX-002 | [4] |

| Quinolactone A | 27.6 | Penicillium citrinum YX-002 | [4] |

| Quinolactacin B | IC50 not available in search results | Penicillium sp. EPF-6 | [1] |

| Quinolactacin C | IC50 not available in search results | Penicillium sp. EPF-6 | [1] |

| Quinolactacin C1 | Moderate inhibitory activity, IC50 not specified | Penicillium citrinum YX-002 | [4] |

| 3-epi-quinolactacin C1 | Moderate inhibitory activity, IC50 not specified | Penicillium citrinum YX-002 | [4] |

| Quinolactacin D | Moderate inhibitory activity, IC50 not specified | Penicillium citrinum YX-002 | [4] |

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

The evaluation of the acetylcholinesterase inhibitory activity of quinolactacins is predominantly conducted using the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This assay is a colorimetric method used to measure the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which has a yellow color and can be detected spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

Test compounds (Quinolactacins) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds (Quinolactacins) and a positive control (e.g., galantamine or donepezil).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add:

-

Phosphate buffer

-

AChE solution

-

Test compound solution at various concentrations (or solvent for the control).

-

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

-

Visualizations

Workflow for Isolation and Purification of Quinolactacins

The following diagram illustrates a general workflow for the isolation and purification of quinolactacins from Penicillium species.[1][5][6]

Caption: General workflow for the isolation and purification of Quinolactacins.

Acetylcholinesterase Inhibition Assay Workflow

The following diagram outlines the key steps in the Ellman's method for assessing acetylcholinesterase inhibition.[7]

Caption: Workflow of the Ellman's method for AChE inhibition assay.

Molecular Interaction of Quinolone Inhibitors with Acetylcholinesterase

Molecular docking studies have provided insights into the binding mode of quinolone-based inhibitors within the active site of acetylcholinesterase. The interaction is characterized by a combination of hydrogen bonding and hydrophobic interactions.[1]

Caption: Key molecular interactions of quinolone inhibitors with the AChE active site.

Conclusion and Future Directions

Quinolactacins represent a promising class of natural products with demonstrated acetylcholinesterase inhibitory activity. The data presented in this guide highlight the potential of these compounds as leads for the development of new therapeutic agents for Alzheimer's disease and other cholinergic-related disorders. Further research is warranted to:

-

Isolate and characterize a wider range of quinolactacin analogues to establish a more comprehensive structure-activity relationship (SAR).

-

Conduct detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

-

Perform in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most potent quinolactacin inhibitors.

-

Utilize computational modeling and medicinal chemistry approaches to design and synthesize novel quinolactacin derivatives with enhanced potency, selectivity, and drug-like properties.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the exploration of quinolactacins as a source of novel acetylcholinesterase inhibitors. The provided data, protocols, and visualizations aim to facilitate further investigation and accelerate the translation of these promising natural products into potential clinical candidates.

References

- 1. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Quinolactacin A and its biological importance

An In-depth Technical Guide on the Stereochemistry and Biological Importance of Quinolactacin A

Introduction

Quinolactacins are a family of fungal pyrroloquinoline-type natural products first isolated from Penicillium species.[1][2] These compounds feature a novel quinolone skeleton conjugated with a γ-lactam ring.[3][4] The initial interest in this class of molecules was sparked by the discovery of Quinolactacin A's ability to inhibit the production of tumor necrosis factor (TNF).[2][5] Subsequent research has unveiled a broader spectrum of biological activities, including acetylcholinesterase (AChE) inhibition, anti-proliferative effects, and anti-plasmodial activity.[6][7][8] A critical aspect of Quinolactacin A is its stereochemistry, which has been shown to be a determinant factor in its biological potency. This guide provides a comprehensive overview of the stereochemical features of Quinolactacin A and its significant biological roles, tailored for researchers in medicinal chemistry and drug development.

The Stereochemistry of Quinolactacin A

The core structure of Quinolactacin A contains stereogenic centers, leading to the existence of different stereoisomers. The elucidation of the exact spatial arrangement of atoms, or absolute configuration, is crucial for understanding its interaction with biological targets.

Absolute and Relative Configuration

Absolute configuration refers to the 3D arrangement of atoms around a chiral center, described by R/S nomenclature according to Cahn-Ingold-Prelog priority rules.[9][10] Relative configuration, on the other hand, describes the stereochemical relationship between two or more chiral centers within the same molecule (e.g., cis/trans or syn/anti).[11][12]

Quinolactacin A naturally occurs as a pair of diastereomers, designated Quinolactacin A1 and Quinolactacin A2.[6][7] These isomers possess the same molecular formula and connectivity but differ in the absolute configuration at one of their chiral centers. This stereochemical difference is primarily located at the C-3 position of the γ-lactam ring, which bears a 2-butyl substituent.[6] The determination of the absolute configuration of these natural products has been achieved through a combination of spectroscopic analysis, total synthesis, and X-ray crystallography of related compounds.[1][5][13]

The biosynthetic pathway for Quinolactacin A has been elucidated, involving a concise non-ribosomal peptide synthetase (NRPS) pathway.[3] This process utilizes an unusual β-keto acid precursor and L-isoleucine, followed by a Dieckmann condensation to form the characteristic quinolone-γ-lactam hybrid structure.[14]

Caption: Simplified biosynthetic pathway of Quinolactacin A.

Biological Importance and Activity

The biological significance of Quinolactacin A and its analogs stems from their diverse and stereospecific interactions with key cellular targets.

Acetylcholinesterase (AChE) Inhibition

Quinolactacins A1 and A2 have been identified as inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[8] Notably, the inhibitory activity is highly dependent on the stereochemistry. Quinolactacin A2 exhibits a 14-fold higher potency as a competitive AChE inhibitor compared to its stereoisomer, this compound, underscoring the critical role of the C-1' chirality for its bioactivity.[7] This stereoselectivity makes the quinolactacin scaffold a promising starting point for the development of new therapeutics for neurological disorders like Alzheimer's disease.

Caption: Stereochemistry-dependent inhibition of AChE by Quinolactacin A isomers.

Anti-proliferative and Cytotoxic Activity

Quinolactacin A2 has demonstrated moderate anti-proliferative activity against several human cancer cell lines, including LNCap (prostate cancer), HL-60 (leukemia), HEPG2 (liver cancer), and MCF-7 (breast cancer).[6] While not as potent as some clinical agents, its activity provides a basis for further structural modification to enhance cytotoxicity. Other compounds from the broader quinolactacin family have also shown cytotoxic effects.[6][15]

Anti-plasmodial Activity

Tropical diseases remain a major global health challenge. Quinolactacin A2 has shown activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria, with a half-maximal effective concentration (EC50) of 24.80 μM.[6] This finding suggests that the quinolactacin scaffold could be explored for the development of novel antimalarial agents.

Inhibition of Tumor Necrosis Factor (TNF) Production

The initial discovery that highlighted the therapeutic potential of this compound class was Quinolactacin A's ability to inhibit the production of TNF.[2][16] It was found to suppress TNF production in murine peritoneal macrophages and macrophage-like J774.1 cells that were stimulated with lipopolysaccharide (LPS).[2][5][17] This anti-inflammatory activity is significant, as excessive TNF production is implicated in a range of inflammatory diseases.

Anti-biofilm Activity

While not demonstrated for Quinolactacin A itself, related enantiomers, (R)- and (S)-quinolactacin-H, have exhibited strong inhibition and dispersion of Pseudomonas aeruginosa biofilms.[1][18] This is the first report of such activity for the quinolactacin class, suggesting a potential application in combating antibiotic resistance, a major public health concern.[5][17]

Quantitative Biological Data

The biological activities of Quinolactacin A and related compounds have been quantified in various assays. A summary of the key data is presented below.

| Compound | Target/Assay | Cell Line / Organism | Activity Metric | Value | Reference(s) |

| Quinolactacin A2 | Anti-plasmodial | Plasmodium falciparum (3D7) | EC50 | 24.80 µM | [6] |

| Quinolactacin A2 | Anti-proliferative | LNCap, HL-60 | - | Moderate Activity | [6] |

| Quinolactacin A2 | Anti-proliferative | HEPG2, MCF-7 | - | Good Activity | [6] |

| (S)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | IC50 | 16.7 µM | [18] |

| (R)-Quinolactacin-H | Biofilm Inhibition | P. aeruginosa PAO1 | IC50 | 24.5 µM | [17][18] |

| (S)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | EC50 | 42.2 µM | [18] |

| (R)-Quinolactacin-H | Biofilm Dispersion | P. aeruginosa PAO1 | EC50 | 47.1 µM | [18] |

| Penicidone E | Cytotoxicity | PATU8988T (pancreatic cancer) | IC50 | 11.4 µM | [15] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Provided below are generalized protocols for key assays used to evaluate the biological activity of Quinolactacin A.

Protocol: Cytotoxicity Assay (MTT/CCK-8 Method)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate human cancer cells (e.g., PATU8988T, HL-60) in a 96-well microplate at a predetermined density and incubate for 24 hours to allow for cell attachment.[15][19]

-

Compound Treatment: Prepare serial dilutions of Quinolactacin A2 in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 hours).[15] Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the reagent into a colored formazan product.[19]

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

Caption: Workflow for a standard cytotoxicity assay.

Protocol: Anti-Biofilm Assay (Crystal Violet Method)

This protocol quantifies the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.[1]

-

Inoculum Preparation: Grow an overnight culture of Pseudomonas aeruginosa PAO1 in a suitable broth medium.

-

For Inhibition Assay: In a 96-well microtiter plate, add bacterial culture along with various concentrations of the test compound (e.g., Quinolactacin-H).

-

For Dispersion Assay: First, grow the biofilm in the plate for 24 hours. Then, remove the medium and add fresh medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates under static conditions for 24 hours at 37°C.[18]

-

Washing and Staining: Discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells. Add a 0.1% crystal violet solution to each well and incubate for 15 minutes to stain the biofilm biomass.

-

Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 590 nm. The absorbance is proportional to the biofilm biomass.

-

Data Analysis: Determine the IC50 (for inhibition) or EC50 (for dispersion) values from dose-response curves.[18]

Conclusion

Quinolactacin A represents a fascinating class of natural products with significant therapeutic potential. Its stereochemistry is not merely a structural feature but a key determinant of its biological function, as evidenced by the pronounced difference in AChE inhibitory activity between its diastereomers, A1 and A2. The diverse biological profile, encompassing anti-inflammatory, anti-proliferative, anti-plasmodial, and potential anti-biofilm activities, positions the quinolactacin scaffold as a valuable template for drug discovery. Future research should focus on the enantioselective synthesis of various analogs to perform detailed structure-activity relationship (SAR) studies, elucidate the precise mechanisms of action, and optimize the potency and selectivity for specific therapeutic targets.

References

- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avens Publishing Group - Anti-Proliferative and Anti- Plasmodia Activity of Quinolactacin A2, Citrinadin A and Butrecitrinadin co-isolated from a Ghanaian Mangrove Endophytic Fungus Cladosporium oxysporum strain BRS2A-AR2F [avensonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute configuration - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. goldbook.iupac.org [goldbook.iupac.org]

- 13. scispace.com [scispace.com]

- 14. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Biosynthesis of quinolactacin A, a TNF production inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05244B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. sphinxsai.com [sphinxsai.com]

Neuroprotective Potential of Natural Products from Penicillium Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The genus Penicillium is a well-known source of biologically active secondary metabolites, most notably the revolutionary antibiotic penicillin. Beyond their antimicrobial properties, recent research has unveiled a promising new frontier for Penicillium-derived natural products: neuroprotection. This technical guide provides an in-depth overview of compounds from Penicillium species that exhibit the potential to protect nerve cells from damage and degeneration, offering a valuable resource for those involved in the discovery and development of novel therapeutics for neurodegenerative diseases.

Neuroprotective Compounds from Penicillium

A diverse array of secondary metabolites with neuroprotective properties has been isolated from various Penicillium species. These compounds belong to several chemical classes, including polyketides, alkaloids, and terpenoids. Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory activities.

Sorbicillin and Sorbicillin-like Compounds

Sorbicillin and its analogues, isolated from species such as Penicillium flavigenum, have demonstrated significant neuroprotective effects in in vitro models of Parkinson's disease. These compounds have been shown to improve the viability of neuronal cells, reduce the production of reactive oxygen species (ROS), and decrease apoptotic cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA)[1][2].

Polyketides

Several polyketides derived from Penicillium species have shown neuroprotective potential. For instance, 4-hydroxyscytalone, 4-hydroxy-6-dehydroxyscytalone, and demethylcitreoviranol, isolated from a marine-derived Penicillium sp., have been found to significantly increase the viability of neuroblastoma cells treated with toxins such as paraquat and rotenone[3][4]. Their mechanism of action is linked to anti-ROS activity[3][4].

Alkaloids

Alkaloids are another major class of neuroprotective compounds from Penicillium. Diketopiperazine alkaloids, for example, possess neurotrophic properties[1]. The neuroprotective effects of some of these compounds have been observed in various neurotoxicity models[1].

Terpenoids

Terpenoids isolated from Penicillium species have also been investigated for their neuroprotective activities. While specific examples from the search results are limited, terpenoids as a class are known for their diverse biological activities, including antioxidant and anti-inflammatory effects, which are relevant to neuroprotection.

Quantitative Data on Neuroprotective Effects

The following table summarizes the available quantitative data on the neuroprotective and related activities of compounds and extracts from Penicillium species. Due to the nascent stage of research in this specific area, comprehensive IC50 and EC50 values for neuroprotection are not always available.

| Compound/Extract | Penicillium Species | Assay | Model | Result | Reference |

| Sorbicillin-like water fraction (Sw-fr) | P. flavigenum | Cell Viability | 6-OHDA-induced neurotoxicity in PC-12 Adh cells | 1 and 10 µg/mL proved neuroprotective | [1][2] |

| Sorbicillin | P. flavigenum | Cell Viability | 6-OHDA-induced neurotoxicity in PC-12 Adh cells | 1 and 10 µg/mL proved neuroprotective | [1][2] |

| 4-Hydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Paraquat-treated Neuro-2a cells | Increased viability by 41.8% | [4] |

| 4-Hydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Rotenone-treated Neuro-2a cells | Increased viability by 50.9% | [4] |

| 4-hydroxy-6-dehydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Paraquat-treated Neuro-2a cells | Increased viability by 22.8% | [4] |

| 4-hydroxy-6-dehydroxyscytalone | Penicillium sp. (marine) | Cell Viability | Rotenone-treated Neuro-2a cells | Increased viability by 79.1% | [4] |

| Demethylcitreoviranol | Penicillium sp. (marine) | Cell Viability | Paraquat-treated Neuro-2a cells | Increased viability by 34.3% | [4] |

| Demethylcitreoviranol | Penicillium sp. (marine) | Cell Viability | Rotenone-treated Neuro-2a cells | Increased viability by 65.2% | [4] |

| Penipyridinone B | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U87MG cells | IC50: 2.45 µM | [5] |

| Penipyridinone B | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U251 cells | IC50: 11.40 µM | [5] |

| Questiomycin A | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U87MG and U251 cells | IC50: 13.65 to 22.56 µM | [5] |

| Xanthocillin X | Penicillium sp. ZZ1750 | Cytotoxicity (Antiglioma) | U87MG and U251 cells | IC50: 13.65 to 22.56 µM | [5] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of natural products from Penicillium are mediated through various signaling pathways, primarily those involved in cellular stress response and survival.

Nrf2-ARE Pathway

Demethylcitreoviranol has been shown to weakly induce the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway[4]. This pathway is a key regulator of cellular defense against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Nrf2-ARE signaling pathway induced by Demethylcitreoviranol.

Anti-apoptotic Pathways

Sorbicillin-like compounds have been observed to reduce apoptotic cell death. This suggests their involvement in modulating apoptosis-related signaling pathways, such as the caspase cascade. By inhibiting key executioner caspases like caspase-3, these compounds can prevent the dismantling of the cell and promote neuronal survival.

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies for the isolation, characterization, and neuroprotective evaluation of natural products from Penicillium species.

Fungal Cultivation and Extraction of Secondary Metabolites

-

Cultivation: Penicillium species are typically cultured on a suitable solid or liquid medium, such as Potato Dextrose Agar (PDA), Sabouraud Dextrose Broth, or Czapek agar, to promote the production of secondary metabolites[6]. The cultures are incubated at a controlled temperature (e.g., 25-28°C) for a period ranging from several days to weeks.

-

Extraction: The fungal biomass and/or the culture broth are extracted with organic solvents like ethyl acetate or chloroform[1]. The organic extract is then concentrated under reduced pressure to yield a crude extract.

Caption: General workflow for isolating and testing neuroprotective compounds.

Isolation and Structure Elucidation of Pure Compounds

The crude extract is subjected to various chromatographic techniques to isolate individual compounds. This typically involves column chromatography on silica gel or reversed-phase C18 material, followed by purification using high-performance liquid chromatography (HPLC). The structure of the purified compounds is then determined using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Neuroprotection Assays

4.3.1. Cell Culture and Induction of Neurotoxicity

Neuronal cell lines, such as PC-12 or Neuro-2a, are commonly used for in vitro neuroprotection studies. The cells are cultured under standard conditions. To model neurodegenerative diseases, neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), paraquat, or rotenone. The neurotoxic concentration (e.g., IC50) of the inducing agent is determined prior to the neuroprotection experiments[2].

4.3.2. Assessment of Neuroprotective Effects

-

Cell Viability Assays: The protective effect of the isolated compounds on neuronal cells is assessed by measuring cell viability using assays such as the MTT or WST-1 assay. Cells are pre-treated with the test compound before the addition of the neurotoxin. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

-

Reactive Oxygen Species (ROS) Measurement: The antioxidant activity of the compounds is evaluated by measuring the levels of intracellular ROS. Cells are treated with the compound and a ROS inducer, and the ROS levels are quantified using fluorescent probes. A reduction in ROS levels suggests an antioxidant mechanism of neuroprotection[2].

-

Apoptosis Assays: To determine if the compounds prevent apoptosis, markers of programmed cell death are measured. This can include assessing the mitochondrial membrane potential and the activity of key apoptotic enzymes like caspase-3 using flow cytometry[1].

Conclusion and Future Directions

Natural products from Penicillium species represent a rich and largely untapped source of novel neuroprotective agents. The compounds identified to date demonstrate promising activities in preclinical models, primarily through antioxidant and anti-apoptotic mechanisms. Future research should focus on:

-

Screening of a wider range of Penicillium species from diverse ecological niches to discover novel neuroprotective compounds.

-